![molecular formula C24H20N4O6S B2604161 3-苯基-1-[[3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑-5-基]甲基]噻吩并[3,2-d]嘧啶-2,4-二酮 CAS No. 1226456-15-0](/img/structure/B2604161.png)

3-苯基-1-[[3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑-5-基]甲基]噻吩并[3,2-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

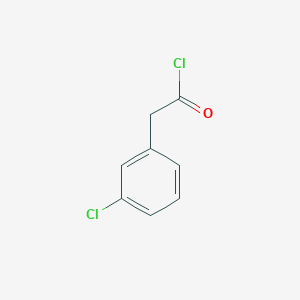

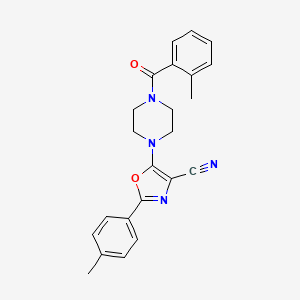

The compound “3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidine-2,4-dione core, a phenyl group, and a 3,4,5-trimethoxyphenyl-1,2,4-oxadiazol-5-yl group .科学研究应用

抗氧化活性

一项研究重点关注了 N-取代苯基-5-甲基-6-(5-(4-取代苯基)-1,3,4-恶二唑-2-基)噻吩并[2,3-d]嘧啶-4-胺衍生物的合成,包括与指定化学物质在结构上相关的化合物。这些化合物表现出显着的体外抗氧化活性,证明了此类衍生物在与氧化应激相关的疾病中用于治疗应用的潜力 (Y Kotaiah 等,2012)。

抗菌活性

对 1-烷基-5-甲基-3-苯基-6-(5-苯基-1,3,4-恶二唑-2-基)噻吩并[2,3-d]嘧啶-2,4(1H,3H)-二酮的研究揭示了一种有效的合成方法,并发现了对金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌菌株的抗菌活性。这突出了这些化合物被开发成新型抗菌剂的潜力 (S. Vlasov 等,2015)。

抗癌和抗白血病活性

已经探索了多核杂环化合物的合成和反应,包括偶氮噻吩嘧啶和噻吩噻唑嘧啶,以了解它们的高生物活性。噻吩嘧啶的衍生物已显示出作为腺苷激酶抑制剂、血小板聚集、抗白血病和抗癌活性的潜力,表明了开发新型治疗剂的一个有前景的领域 (A. El-Gazzar 等,2006)。

脲酶抑制

一项关于 5-取代-8-甲基-2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮衍生物的研究探索了它们的脲酶抑制活性。研究结果表明,某些化合物表现出显着的脲酶抑制效果,这可能对治疗由产脲酶病原体引起的疾病产生影响 (A. Rauf 等,2010)。

缓蚀

噻唑烷二酮衍生物因其在盐酸溶液中对低碳钢的缓蚀性能而受到研究,表明这些化合物可以显着防止腐蚀。这表明在金属保存和保护策略中具有潜在的工业应用 (M. Yadav 等,2015)。

作用机制

Target of Action

The primary targets of 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The exact mode of action of 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione It is known that tmp-containing compounds interact with their targets, leading to inhibition of these proteins and subsequent biological effects .

Biochemical Pathways

The biochemical pathways affected by 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione Tmp-containing compounds have been associated with a wide range of biological activities, indicating their potential to affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione Tmp-containing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against various parasites .

属性

IUPAC Name |

3-phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O6S/c1-31-17-11-14(12-18(32-2)20(17)33-3)22-25-19(34-26-22)13-27-16-9-10-35-21(16)23(29)28(24(27)30)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNGIAHYZAZZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)

![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2604083.png)

![1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole](/img/structure/B2604085.png)

![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2604092.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2604093.png)

![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)